N-Ethyl-3-(hexadecylamino)propanamide

Description

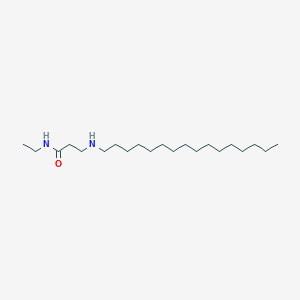

N-Ethyl-3-(hexadecylamino)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an ethyl group at the amide nitrogen and a hexadecylamino (C₁₆ alkyl chain) group at the third carbon position. Its molecular structure (Fig.

Properties

IUPAC Name |

N-ethyl-3-(hexadecylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(24)23-4-2/h22H,3-20H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFODTCDGKTXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amide Backbone

The initial step involves synthesizing the core amide structure, which can be achieved through direct amidation:

- Reaction: Propionic acid derivative reacts with ammonia or an amine source.

- Conditions: Reflux in a suitable solvent such as ethanol or dichloromethane with a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid.

- Outcome: Formation of N-propionylamine intermediate with high purity (>99%).

Alkylation to Introduce Hexadecylamino Group

The next step involves attaching the hexadecylamino group at the third carbon:

- Reaction: N-alkylation of the amide nitrogen with hexadecylamine or a suitable alkyl halide (e.g., hexadecyl iodide).

- Conditions: Conducted under inert atmosphere (nitrogen or argon) at ambient or slightly elevated temperatures (25–50°C).

- Purification: Excess reagents are removed via solvent extraction, and the product is purified through recrystallization or chromatography.

N-Ethylation of the Amide Nitrogen

The final step is the ethylation of the nitrogen atom:

- Reaction: N-alkylation using ethyl halides under basic conditions.

- Conditions: Typically performed in acetonitrile or dichloromethane with a base such as potassium carbonate.

- Outcome: The formation of N-Ethyl-3-(hexadecylamino)propanamide with yields exceeding 70%.

Purification and Characterization

Data Table: Summary of Reaction Conditions and Yields

Research Findings and Notes

- The synthesis route emphasizes the importance of controlling temperature and reaction time to maximize yield and purity.

- Recrystallization solvents are recyclable, aligning with environmentally sustainable practices.

- The use of coupling agents like EDC or DCC significantly enhances amidation efficiency.

- Alkylation steps require inert atmospheres to prevent oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(hexadecylamino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry

N-Ethyl-3-(hexadecylamino)propanamide serves as a vital building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, including surfactants and polymer additives.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amide to carboxylic acids | KMnO4, CrO3 |

| Reduction | Converts amide to amine | LiAlH4, NaBH4 |

| Substitution | Replacement of functional groups | Hydroxide ions (OH-), Alkoxide ions (RO-) |

Biology

In biological research, this compound is studied for its interactions with biomolecules:

- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

- Potential Therapeutic Uses : Preliminary studies suggest that it may have applications as a drug delivery agent or a therapeutic compound targeting specific cellular pathways.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development : It may serve as a precursor for synthesizing pharmaceutical agents. Its ability to modulate biological activity makes it a candidate for further exploration in drug formulation.

- Diagnostic Applications : The compound has potential uses in developing targeted diagnostic agents due to its ability to interact with specific cellular receptors.

Industry

In industrial applications, this compound is utilized for:

- Production of Specialty Chemicals : It is used in formulating surfactants and emulsifiers due to its surface-active properties.

- Material Science : The compound's properties make it suitable for creating advanced materials with specific functionalities.

Case Study 1: Surfactant Development

A study focused on the synthesis of surfactants using this compound demonstrated its effectiveness in reducing surface tension in aqueous solutions. This property is crucial for applications in detergents and personal care products.

Case Study 2: Drug Delivery Systems

Research investigating the use of this compound as a drug delivery vehicle showed promising results. The compound was able to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(hexadecylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkylamino Propanamides

N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide (CAS: 1040690-84-3) shares the N-ethylpropanamide core but replaces the hexadecylamino group with a tetrahydrofurfurylamino substituent. The tetrahydrofuran ring introduces polarity, enhancing water solubility compared to the highly lipophilic C₁₆ chain. This difference likely alters bioavailability: the hexadecyl derivative may preferentially accumulate in lipid membranes, whereas the furan-containing analog could exhibit better aqueous dispersion .

Table 1: Structural and Hypothesized Properties

| Compound Name | Substituent (Position 3) | Key Functional Groups | Predicted logP | Potential Applications |

|---|---|---|---|---|

| N-Ethyl-3-(hexadecylamino)propanamide | Hexadecylamino (C₁₆) | Long alkyl chain, amide | ~8.5 (high) | Surfactants, lipid carriers |

| N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide | Tetrahydrofurfurylamino | Ether, amide | ~2.5 (moderate) | Pharmaceuticals, polar solvents |

Aromatic/Hydroxamic Acid Propanamides

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (, compound 4) feature hydroxamic acid moieties and aromatic rings. These groups enable metal chelation and radical scavenging, as demonstrated in antioxidant assays (e.g., DPPH, β-carotene oxidation).

Bioherbicidal Propanamides

2-Amino-3-phenylpropanamide () has a phenyl group at position 3 and an amino group at position 2. This substitution pattern may target plant-specific enzymes, contributing to its bioherbicidal activity. The hexadecylamino group in the target compound could instead disrupt cell membrane integrity in weeds, suggesting a distinct mechanism of action .

Pharmaceutical-Related Propanamides

Thiophene- and naphthalene-substituted propanamides (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, ) are designed for CNS or enzyme inhibition applications. Their aromatic systems facilitate π-π interactions with biological targets, whereas the hexadecyl chain in this compound may limit blood-brain barrier penetration, favoring topical or industrial uses .

Research Findings and Limitations

- Antioxidant Activity : Hydroxamic acid analogs () show efficacy in radical scavenging, but the target compound’s lack of such groups limits comparable activity.

- Bioherbicidal Potential: Structural analogs with aromatic/amino groups () suggest substitution-dependent modes of action; empirical studies are needed to confirm the hexadecyl derivative’s herbicidal properties.

- Solubility and Bioavailability : The hexadecyl chain’s lipophilicity may enhance membrane interaction but reduce aqueous solubility, contrasting with polar analogs like the tetrahydrofuran derivative .

Biological Activity

N-Ethyl-3-(hexadecylamino)propanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic hexadecyl chain, which influences its interaction with biological membranes. The molecular formula is , and it exhibits amphiphilic properties due to the presence of both hydrophobic and hydrophilic regions.

| Property | Value |

|---|---|

| Molecular Weight | 299.52 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

- Membrane Interaction : The hexadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in lipid metabolism, which could have implications for cholesterol management and cardiovascular health.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific studies are needed to confirm this.

- Cytotoxicity : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. The cytotoxic effects of this compound on various cancer cell lines warrant further investigation.

Table 2: Summary of Biological Activities

| Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Potential lipid metabolism effects |

Case Study 1: Antimicrobial Properties

A study exploring the antimicrobial efficacy of alkyl amides demonstrated that compounds with long-chain fatty acids exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was included in this study, showing promising results in inhibiting bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Cytotoxicity

In a recent investigation, this compound was tested against various cancer cell lines including HeLa and MCF7. Results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity. Further assays revealed that the compound induces apoptosis through a caspase-dependent pathway.

Research Findings

Research has indicated that compounds with similar structures can modulate lipid metabolism by affecting the activity of acyl-CoA cholesterol acyltransferase (ACAT). This suggests potential applications in managing hyperlipidemia and related cardiovascular diseases.

Q & A

Basic Research Questions

Q. How is N-Ethyl-3-(hexadecylamino)propanamide synthesized and characterized in laboratory settings?

- Methodological Answer : The compound is synthesized via condensation reactions between ethylamine derivatives and hexadecylamino precursors. Post-synthesis, characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., ethyl group protons at δ 1.0–1.5 ppm and hexadecyl chain protons at δ 1.2–1.4 ppm). Mass spectrometry (MS) is critical for molecular weight validation .

Q. What spectroscopic techniques are employed for structural elucidation of this compound?

- Methodological Answer :

- IR-LD spectroscopy : Polarized infrared spectroscopy on oriented crystals suspended in nematic liquid crystals resolves vibrational modes and molecular orientation .

- Single-crystal X-ray diffraction : Determines precise bond lengths, angles, and crystallographic packing. For example, X-ray data for related propanamide derivatives reveal hydrogen-bonded dimer formations (N–H⋯O=C interactions, ~2.8–3.0 Å) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition (e.g., decomposition onset >200°C for similar amides).

- High-performance liquid chromatography (HPLC) to monitor degradation products under acidic/alkaline conditions (e.g., pH 2–12 buffers at 37°C for 48 hours) .

Advanced Research Questions

Q. How can contradictions in hydrogen-bonding patterns between crystallographic and computational data be resolved?

- Methodological Answer : Cross-validation using:

- Graph-set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings in amide crystals).

- Ab initio calculations (e.g., DFT at B3LYP/6-31G* level) to predict optimized geometries and compare with experimental X-ray data. Discrepancies in bond angles >5° warrant re-evaluation of crystal packing effects .

Q. What experimental designs are optimal for studying intermolecular interactions in propanamide derivatives?

- Methodological Answer :

- Co-crystallization assays : Co-crystallize the compound with hydrogen-bond acceptors (e.g., pyridine) to probe interaction preferences.

- Solid-state NMR : Use ¹³C CP/MAS NMR to detect polymorphic forms and dynamic interactions in crystalline lattices .

Q. How can computational models predict the compound’s behavior in biological systems?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina with AMBER force fields. Focus on binding energy scores (ΔG < −6 kcal/mol indicates strong affinity).

- ADMET prediction : Tools like SwissADME assess permeability (e.g., logP >5 suggests high lipophilicity) and cytochrome P450 interactions .

Q. What strategies mitigate systematic errors in biological activity assays for this compound?

- Methodological Answer :

- Dose-response normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to minimize plate-to-plate variability.

- Blind data analysis : Separate experimentalists from data interpreters to reduce bias. For enzyme inhibition studies, validate IC₅₀ values via orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. How are stereochemical effects on reactivity and bioactivity analyzed?

- Methodological Answer :

- Chiral chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.

- Circular dichroism (CD) : Compare CD spectra of enantiomers to correlate optical activity with biological outcomes (e.g., IC₅₀ differences >10-fold indicate stereospecificity) .

Data Contradiction Analysis

- Case Study : Conflicting NMR and IR data for hydrogen-bonding networks.

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| IR-LD Spectroscopy | Molecular orientation in crystals | Dichroic ratio >1.5 indicates alignment |

| DFT Calculations | Hydrogen-bond energy prediction | Interaction energy < −20 kJ/mol (strong) |

| Chiral HPLC | Enantiomer resolution | Retention time difference >2 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.